
2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide
Overview
Description
2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an ethylating agent such as ethyl bromide in the presence of a base.
Formation of the pyrrolidine ring: This involves the reaction of an appropriate amine with a 1,4-dicarbonyl compound under acidic or basic conditions.
Amidation: The final step involves the reaction of the pyrrolidine derivative with 4-methylphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group.
Reduction: Reduction reactions could occur at the carbonyl group of the carboxamide.
Substitution: The compound may undergo substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated or ketone derivatives, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenylpyrrolidine-1-carboxamide
- 2-(1-methyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide
- 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-chlorophenyl)pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide may lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-21-16(10-11-18-21)15-5-4-12-20(15)17(22)19-14-8-6-13(2)7-9-14/h6-11,15H,3-5,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIYILCJRZREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4697856.png)
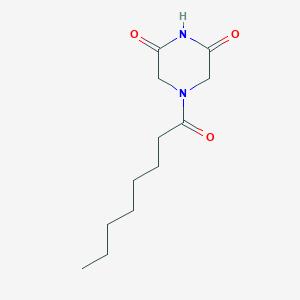
![3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B4697864.png)
![2-(2-CHLORO-6-METHOXY-4-{[1-(4-METHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID](/img/structure/B4697872.png)
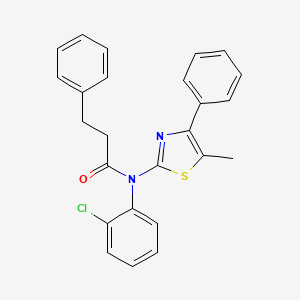
![N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4697875.png)
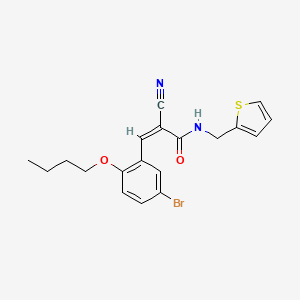
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4697910.png)
![5-(TERT-BUTYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4697915.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4697918.png)
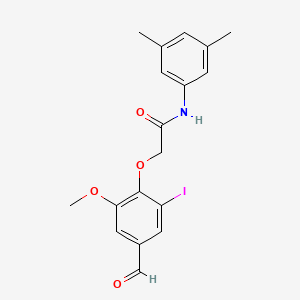
![N'-isobutyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4697932.png)
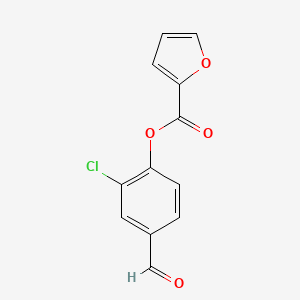
![2-[6-(4-ETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID](/img/structure/B4697946.png)
